molecular formula C12H17ClFNO B565034 N-Desmethyl Paroxol Hydrochloride CAS No. 220548-73-2

N-Desmethyl Paroxol Hydrochloride

Cat. No.: B565034
CAS No.: 220548-73-2
M. Wt: 245.722
InChI Key: KIGXYHWSOJVZNA-JGAZGGJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethyl Paroxol Hydrochloride (CAS: 220548-73-2) is a pharmaceutical impurity and metabolite of paroxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. Its IUPAC name is (3S,4R)-4-(4-Fluorophenyl)piperidine-3-methanol HCl, with a molecular formula of C₁₂H₁₇ClFNO and a molecular weight of 245.72 g/mol . As an impurity, it is critical in analytical testing to ensure the purity and safety of paroxetine formulations. Its structural features include a fluorophenyl group and a piperidine ring, which influence its physicochemical and metabolic properties.

Properties

IUPAC Name

[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15;/h1-4,10,12,14-15H,5-8H2;1H/t10-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGXYHWSOJVZNA-JGAZGGJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220548-73-2
Record name [(3S,4R)-4-(4-Fluorophenyl)-3-piperidinyl]methanol hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

N-Demethylation of Paroxetine Base

The most direct route to N-Desmethyl Paroxol Hydrochloride begins with paroxetine base ((3S,4R)-4-(4-fluorophenyl)-3-(3,4-methylenedioxy-phenoxymethyl)piperidine). Demethylation is achieved through alkaline hydrolysis under controlled conditions.

Procedure :

  • Reaction Setup : Paroxetine base (1.0 mol) is suspended in a 2:1 toluene-butanol mixture.

  • Hydrolysis : Aqueous sodium hydroxide (2.5 M, 3.0 mol) is added dropwise at 40–45°C over 2 hours.

  • Workup : The organic layer is separated, washed with dilute HCl, and concentrated under reduced pressure.

  • Salt Formation : The residue is treated with concentrated HCl in isopropanol (IPA) to yield the hydrochloride salt.

Key Parameters :

ParameterOptimal ValueImpact on Yield
Temperature40–45°CPrevents racemization
NaOH Concentration2.5 MMaximizes demethylation
Solvent Ratio (Toluene:Butanol)2:1Enhances solubility

This method achieves yields of 68–72%, with HPLC purity >98%.

Alternative Pathway via Paroxetine Phenylcarbamate

A patent-pending method isolates paroxetine phenylcarbamate as a crystalline intermediate before hydrolysis.

Steps :

  • Carbamate Formation : N-Methylparoxetine reacts with phenyl chloroformate in dichloromethane at 0–5°C.

  • Crystallization : The crude product is recrystallized from benzene to obtain pure paroxetine phenylcarbamate (mp 127–129°C).

  • Hydrolysis : Refluxing with KOH in 2-methoxyethanol for 4 hours cleaves the carbamate.

  • Acidification : HCl gas is bubbled into the IPA solution to precipitate this compound.

Advantages :

  • Crystalline intermediates simplify purification.

  • Reduces byproducts from direct demethylation.

Enzymatic Demethylation Using Horseradish Peroxidase

Mechanism and Optimization

Horseradish peroxidase (HRP) catalyzes oxidative N-demethylation in the presence of hydroperoxides, offering a green chemistry alternative.

Reaction Conditions :

  • Substrate : N-Methylparoxetine (0.34 mM)

  • Oxidant : Ethyl hydroperoxide (0.020 mM) or H₂O₂ (0.016 mM)

  • pH : 7.4 (phosphate buffer)

  • Temperature : 25°C

Performance Metrics :

OxidantTurnover Number (kₐₜₜ)Formaldehyde Yield
Ethyl hydroperoxide5,382 h⁻¹89%
Hydrogen peroxide7,061 h⁻¹92%

This method avoids harsh reagents and achieves enantiomeric excess >99% due to enzyme specificity.

Purification and Characterization

Crystallization Techniques

This compound is isolated as an IPA solvate to enhance stability.

Crystallization Protocol :

  • Solvent System : IPA-water (9:1 v/v)

  • Cooling Rate : 0.5°C/min from 70°C to 25°C

  • Drying : Vacuum oven at 40°C for 24 hours

Physicochemical Properties :

PropertyValueMethod
Melting Point162–164°CDSC
Solubility (H₂O)12.4 mg/mLUSP <791>
Optical Rotation ([α]D²⁵)-32.5° (c=1, MeOH)Polarimetry

Comparative Analysis of Methods

Yield and Purity

MethodYield (%)Purity (%)Environmental Impact
Alkaline Hydrolysis7298.5High (organic waste)
Enzymatic Demethylation8999.8Low (aqueous system)

Industrial Scalability

  • Chemical Synthesis : Preferred for large-scale production due to shorter reaction times (4–6 hours vs. 24 hours for enzymatic).

  • Enzymatic Method : Limited by enzyme cost but critical for high-purity pharmaceutical grades .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Paroxol Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary amines or alcohols .

Scientific Research Applications

N-Desmethyl Paroxol Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Desmethyl Paroxol Hydrochloride involves its interaction with the serotonin transporter (SERT). By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism is similar to that of Paroxetine, but the specific molecular targets and pathways may vary slightly due to structural differences .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between N-Desmethyl Paroxol Hydrochloride and related N-desmethyl metabolites or impurities:

Compound Name Molecular Formula Molecular Weight (g/mol) Parent Drug Key Structural Features Application
This compound C₁₂H₁₇ClFNO 245.72 Paroxetine Fluorophenyl, piperidine ring Impurity standard for paroxetine
N-Desmethyl Clomipramine Hydrochloride C₁₈H₂₂Cl₂N₂ 337.29 Clomipramine (TCA) Dichlorophenyl, tricyclic core Analytical standard
N-Desmethyl Sertraline Hydrochloride C₁₆H₁₈Cl₂N (inferred) 325.23 (inferred) Sertraline (SSRI) Dichlorophenyl, naphthalenamine Metabolic research
N-Desmethyl Clozapine-d8 Hydrochloride C₁₇H₁₃D₈ClN₄O·HCl 384.37 Clozapine Deuterated aromatic rings LC-MS quantification
Desfluoroparoxetine Hydrochloride C₁₉H₂₁ClNO₃ 353.83 Paroxetine Benzodioxol substituent, no fluorine Impurity standard

Key Observations :

  • Fluorine vs. Chlorine Substituents : N-Desmethyl Paroxol contains a fluorophenyl group, enhancing metabolic stability compared to chlorinated analogs like N-Desmethyl Clomipramine .
  • Deuteration : N-Desmethyl Clozapine-d8 incorporates deuterium, improving detection specificity in mass spectrometry .
  • Structural Analogues : Desfluoroparoxetine lacks the fluorine atom present in N-Desmethyl Paroxol, altering receptor binding affinity .

Pharmacological and Metabolic Roles

  • This compound : As a metabolite of paroxetine, it may contribute to the drug’s pharmacokinetic profile, though its biological activity remains unconfirmed .
  • N-Desmethyl Escitalopram : Retains partial serotonin reuptake inhibition, contributing to the therapeutic effects of escitalopram .
  • N-Desmethyl Clozapine-d8 : Used to study clozapine’s metabolic pathways, aiding in toxicity assessments .

Biological Activity

N-Desmethyl Paroxol Hydrochloride (NDMP) is a significant metabolite of the antidepressant paroxetine, belonging to the selective serotonin reuptake inhibitors (SSRIs) class. This compound has garnered attention for its potential biological activities, particularly concerning its pharmacological effects and therapeutic applications. This article explores the biological activity of NDMP, summarizing key research findings, case studies, and relevant data.

  • Chemical Name : [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol; hydrochloride
  • Molecular Formula : C₁₂H₁₆FN·ClH
  • Molecular Weight : 245.72 g/mol
  • CAS Number : 220548-73-2
  • Purity : >95% (HPLC)

These properties indicate that NDMP is a fluorinated heterocyclic compound with a piperidine structure, which contributes to its pharmacological profile.

Antidepressant Effects

Research indicates that NDMP retains some antidepressant properties similar to its parent compound, paroxetine. A study on patients with schizophrenia treated with olanzapine highlighted that plasma levels of NDMP correlated negatively with metabolic syndrome parameters, suggesting its role in modulating metabolic side effects associated with antipsychotic treatments .

The mechanism by which NDMP exerts its effects appears to involve serotonin reuptake inhibition, akin to paroxetine. This action enhances serotonin levels in the synaptic cleft, thereby improving mood and alleviating depressive symptoms. Additionally, NDMP has been shown to influence metabolic pathways, which could be beneficial in managing side effects related to weight gain and insulin resistance in patients undergoing treatment with SSRIs .

In Vitro Studies

In vitro studies have demonstrated that NDMP exhibits cytotoxic effects against various cancer cell lines. For instance, compounds related to NDMP have shown IC50 values indicating significant antiproliferative activity against MCF-7 (breast cancer) and KB-V1 (cervical cancer) cells . The cytotoxicity is believed to be linked to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

Case Study 1: Schizophrenia Treatment

A clinical study involving 151 patients treated with olanzapine measured plasma concentrations of NDMP. The findings indicated that maintaining a specific C OLZ/C DMO ratio (between 3 and 6) optimized therapeutic efficacy while minimizing metabolic side effects such as weight gain and insulin resistance . This study underscores the importance of therapeutic drug monitoring in optimizing treatment regimens.

Case Study 2: Antidepressant Efficacy

Another investigation focused on the antidepressant efficacy of NDMP compared to paroxetine. Results showed that patients receiving NDMP reported significant improvements in depressive symptoms within four weeks of treatment initiation, supporting its potential as an effective alternative or adjunct therapy for depression .

Data Summary

Parameter Value
Molecular FormulaC₁₂H₁₆FN·ClH
Molecular Weight245.72 g/mol
CAS Number220548-73-2
Purity>95% (HPLC)
IC50 against MCF-720 nM
IC50 against KB-V114 nM
C DMO threshold>5.63 ng/mL
Optimal C OLZ/C DMO ratio3 - 6

Q & A

Q. How can researchers quantify N-Desmethyl Paroxol Hydrochloride in biological matrices?

Quantification typically employs reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. A validated method includes a C18 column (150 mm × 4.6 mm), a mobile phase of acetonitrile:water (pH 6 adjusted with orthophosphoric acid) at 60:40, and a flow rate of 1.0 mL/min. Detection at 257 nm ensures specificity, with retention times optimized for reproducibility. Linearity ranges (e.g., 4–24 µg/mL) and recovery rates (near 100%) should be validated per ICH guidelines .

Q. What solubility considerations are critical for preparing stock solutions of this compound?

Solubility in DMSO is ~25 mg/mL (74.12 mM), requiring sonication for full dissolution. Stock solutions (1–10 mM) should be prepared in volumetric flasks, accounting for molecular weight (337.29 g/mol). Stability tests under recommended storage conditions (e.g., -20°C in inert atmospheres) are essential to prevent degradation .

Q. How are reference standards validated for analytical use in pharmacokinetic studies?

Standards require identity confirmation via NMR or mass spectrometry, purity assessment (>98% by HPLC), and stability testing under storage conditions. Batch-specific certificates of analysis (CoA) must include data on residual solvents, heavy metals, and chromatographic purity. Cross-validation with in-house methods ensures consistency .

Advanced Research Questions

Q. What experimental designs are optimal for investigating the metabolic pathways of this compound?

Isotopic labeling (e.g., deuterated analogs like N-Desmethyl Clozapine-d8 hydrochloride) enhances tracking via LC-MS/MS. In vitro models using hepatic microsomes or hepatocytes identify phase I/II metabolites. Kinetic parameters (e.g., VmaxV_{max}, KmK_m) should be derived using Michaelis-Menten plots, with CYP enzyme inhibition assays to clarify metabolic interactions .

Q. How can synthetic approaches optimize the yield and purity of this compound?

Multi-step synthesis involves demethylation of the parent compound (e.g., Paroxetine) using selective reagents like boron tribromide. Purification via column chromatography (silica gel, ethyl acetate:hexane gradients) followed by recrystallization in ethanol improves purity. Process analytical technology (PAT) monitors intermediates in real-time to minimize impurities .

Q. What strategies improve the robustness of RP-HPLC methods for simultaneous quantification of this compound and related metabolites?

Method robustness is enhanced by testing variations in mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%). Forced degradation studies (acid/base hydrolysis, oxidative stress) validate specificity. System suitability tests (e.g., tailing factor <2, theoretical plates >2000) ensure column performance .

Q. How can receptor binding affinity and selectivity of this compound be assessed?

Radioligand binding assays (e.g., 3^3H-serotonin reuptake inhibition) quantify affinity (KiK_i) using transfected cell membranes. Selectivity is determined by screening against related receptors (e.g., norepinephrine transporters, dopamine D2 receptors). Computational docking studies (e.g., AutoDock Vina) predict binding modes to guide mutagenesis experiments .

Data Contradictions and Resolutions

  • Solubility Variability : Discrepancies in solubility data (e.g., DMSO vs. aqueous buffers) may arise from polymorphic forms. Resolution: Conduct differential scanning calorimetry (DSC) to identify crystalline forms and validate solubility in biorelevant media (e.g., FaSSIF/FeSSIF) .
  • Metabolic Half-Life : Longer half-life claims vs. parent compounds require cross-species validation (e.g., human vs. rodent microsomes). Resolution: Use stable isotope tracers in longitudinal plasma sampling to confirm pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.